molecular formula C10H10N2S B12948134 (4-(Thiazol-5-yl)phenyl)methanamine

(4-(Thiazol-5-yl)phenyl)methanamine

Cat. No.: B12948134
M. Wt: 190.27 g/mol
InChI Key: WVVYIBLXNYUODE-UHFFFAOYSA-N
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Description

(4-(Thiazol-5-yl)phenyl)methanamine is an organic compound with the molecular formula C10H10N2S and a molecular weight of 190.26 g/mol It features a thiazole ring attached to a phenyl group, which is further connected to a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Thiazol-5-yl)phenyl)methanamine typically involves the reaction of 4-bromobenzaldehyde with thiosemicarbazide to form a thiazole intermediate. This intermediate is then subjected to reductive amination using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

(4-(Thiazol-5-yl)phenyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of halogenated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

(4-(Thiazol-5-yl)phenyl)methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-(Thiazol-5-yl)phenyl)methanamine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its thiazole and phenyl groups. These interactions can lead to the modulation of biological pathways, resulting in the observed bioactivity .

Comparison with Similar Compounds

Similar Compounds

  • (4-(Thiazol-4-yl)phenyl)methanamine
  • (4-(Thiazol-2-yl)phenyl)methanamine
  • (4-(Thiazol-5-yl)phenyl)ethanamine

Uniqueness

(4-(Thiazol-5-yl)phenyl)methanamine is unique due to the specific positioning of the thiazole ring on the phenyl group, which can influence its reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development .

Properties

Molecular Formula

C10H10N2S

Molecular Weight

190.27 g/mol

IUPAC Name

[4-(1,3-thiazol-5-yl)phenyl]methanamine

InChI

InChI=1S/C10H10N2S/c11-5-8-1-3-9(4-2-8)10-6-12-7-13-10/h1-4,6-7H,5,11H2

InChI Key

WVVYIBLXNYUODE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN)C2=CN=CS2

Origin of Product

United States

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